Proteasome Inhibitor I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

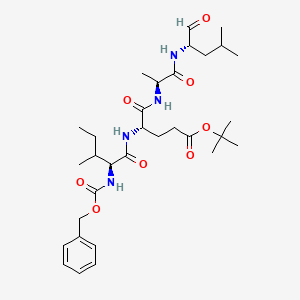

C32H50N4O8 |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21?,22-,24-,25-,27-/m0/s1 |

InChI Key |

TYFTWYMXUWCOOB-UUPICDKASA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |

sequence |

XXAL |

Synonyms |

enzyloxycarbonyl-isoleucyl-glutamyl(O-tert-butyl)-alanyl-leucinal Cbz-Ile-Glu(O-t-Bu)-Ala-leucinal inhibitor PSI-I N-benzyloxycarbonyl-Ile-Glu(OtBu)-Ala-leucinal NF-kappaB inhibitor proteasome inhibitor-1 proteasome inhibitor I PSI peptide Z-IE(OtBu)AL Z-Ile-Glu(OtBu)-Ala-Leu-CHO ZIE(O-t-Bu)A-leucinal |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Proteasome Inhibitor I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteasome Inhibitor I (PSI), a potent, cell-permeable, and reversible peptide aldehyde, serves as a critical tool in the study of the ubiquitin-proteasome system (UPS). Chemically identified as Z-Ile-Glu(OtBu)-Ala-Leu-al, PSI selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key enzymatic component of cellular protein degradation. By inhibiting the proteasome, PSI induces the accumulation of ubiquitinated proteins, leading to a cascade of cellular events including cell cycle arrest, apoptosis, and the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, effects on cellular signaling, and detailed protocols for its experimental application.

Core Mechanism of Action: Inhibition of the 20S Proteasome

The primary mechanism of action of this compound is the reversible inhibition of the chymotrypsin-like (CT-L) proteolytic activity of the 20S proteasome. The 20S proteasome is the catalytic core of the 26S proteasome complex and possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (peptidyl-glutamyl peptide-hydrolyzing). PSI, with its peptide aldehyde structure, is designed to mimic a substrate of the chymotrypsin-like site, allowing it to bind to the active site and block its function.

Binding and Specificity

This compound acts as a transition-state analog. The aldehyde group of PSI forms a reversible covalent bond with the N-terminal threonine residue in the active site of the β5 subunit of the 20S proteasome, which is responsible for the chymotrypsin-like activity. This interaction effectively blocks the catalytic activity of this subunit, preventing the degradation of proteins targeted for destruction. While highly selective for the chymotrypsin-like activity, at higher concentrations, off-target effects on other proteasome activities or other cellular proteases cannot be entirely ruled out.

Quantitative Inhibition Data

Precise inhibitory constants are crucial for the effective use of any inhibitor in experimental settings. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target | Assay Conditions |

| Ki | 6 µM | 20S Proteasome (Chymotrypsin-like activity) | Hydrolysis of Suc-Leu-Leu-Val-Tyr-AMC |

| IC50 | ~1 µM | 20S Proteasome (Chymotrypsin-like activity) | Not specified |

| IC50 | 1.49 µM | HCT116 p53+/+ cells (Cell Growth) | Not specified |

Note: The IC50 values are for "Proteasome inhibitor IX," which is understood to be the same as this compound, but this should be confirmed in specific experimental contexts.

Cellular Consequences of Proteasome Inhibition by PSI

The inhibition of the proteasome by PSI leads to a multitude of downstream cellular effects, primarily stemming from the accumulation of proteins that are normally degraded by the UPS. These effects are central to its utility as a research tool and its potential as a therapeutic agent.

Induction of Apoptosis

One of the most significant consequences of proteasome inhibition is the induction of apoptosis, or programmed cell death. This is achieved through multiple mechanisms:

-

Stabilization of Pro-Apoptotic Proteins: The accumulation of pro-apoptotic proteins, such as the tumor suppressor p53 and Bax, which are normally kept at low levels by proteasomal degradation, tips the cellular balance towards apoptosis.

-

Inhibition of Pro-Survival Pathways: Key pro-survival signaling pathways, most notably the NF-κB pathway, are inhibited by proteasome inhibitors.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and ubiquitinated proteins triggers the Unfolded Protein Response (UPR), which, if prolonged, can activate apoptotic pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the proteasomal degradation of its inhibitor, IκBα. By preventing the degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity. This leads to the downregulation of anti-apoptotic genes and sensitizes cells to apoptotic stimuli.

Mandatory Visualizations

Signaling Pathways

An In-depth Technical Guide to Proteasome Inhibitor I (MG132)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteasome Inhibitor I, widely known in the scientific community as MG132 (Z-Leu-Leu-Leu-al), is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the 26S proteasome. Its discovery as a synthetic compound has been pivotal in elucidating the role of the ubiquitin-proteasome system (UPS) in cellular processes. MG132 primarily targets the chymotrypsin-like activity of the β5 subunit of the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent induction of cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental applications of MG132.

Discovery and Chemical Properties

MG132, with the systematic name N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide, is a synthetic tripeptide aldehyde. It was developed as a substrate analog and transition-state inhibitor of the chymotrypsin-like activity of the proteasome. Its cell-permeable nature has made it an invaluable tool for in vitro and in vivo studies of the ubiquitin-proteasome pathway.

Chemical Structure:

-

Formula: C₂₆H₄₁N₃O₅

-

Molecular Weight: 475.62 g/mol

-

CAS Number: 133407-82-6

Synthesis of this compound (MG132)

The synthesis of peptide aldehydes like MG132 involves the coupling of amino acids and the subsequent modification of the C-terminal carboxyl group to an aldehyde. While various methods exist, a common approach involves solid-phase peptide synthesis followed by the reduction of a C-terminal Weinreb amide or oxidation of a C-terminal alcohol.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of MG132.

Detailed Synthesis Protocol (Representative)

This protocol is a representative method for the synthesis of a peptide aldehyde and can be adapted for MG132.

-

Preparation of N-protected dipeptide:

-

To a solution of L-Leucine methyl ester hydrochloride in dichloromethane (B109758) (DCM), add triethylamine (B128534) (TEA) and cool to 0°C.

-

Add a solution of Z-L-Leucine in DCM and N,N'-dicyclohexylcarbodiimide (DCC).

-

Stir the mixture overnight at room temperature.

-

Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate.

-

Purify the resulting dipeptide ester by column chromatography.

-

-

Saponification of the dipeptide ester:

-

Dissolve the dipeptide ester in a mixture of methanol (B129727) and water.

-

Add a solution of lithium hydroxide (B78521) (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with HCl and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain the dipeptide acid.

-

-

Coupling with Leucinol to form the tripeptide alcohol:

-

Dissolve the dipeptide acid and L-Leucinol in DCM.

-

Add 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Stir the mixture overnight at room temperature.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate to get the crude tripeptide alcohol.

-

-

Oxidation to the tripeptide aldehyde (MG132):

-

Dissolve the tripeptide alcohol in DCM.

-

Add Dess-Martin periodinane (DMP) and stir at room temperature until the oxidation is complete.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with DCM, wash with saturated sodium bicarbonate and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography to yield MG132.

-

Mechanism of Action and Signaling Pathways

MG132 exerts its biological effects by inhibiting the 26S proteasome, which leads to the accumulation of proteins that are normally targeted for degradation. This disruption of protein homeostasis affects multiple signaling pathways.

Inhibition of the NF-κB Signaling Pathway

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. MG132 blocks the degradation of IκBα, thereby preventing NF-κB activation.

Caption: MG132 blocks IκBα degradation, preventing NF-κB activation.

Induction of Apoptosis

The accumulation of pro-apoptotic proteins, such as p53 and Bax, due to proteasome inhibition by MG132, triggers the intrinsic apoptotic pathway. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.

Caption: MG132 induces apoptosis via the intrinsic pathway.

Activation of the Nrf2-ARE Pathway

Under normal conditions, the transcription factor Nrf2 is kept at low levels through proteasomal degradation mediated by Keap1. MG132 inhibits the degradation of Nrf2, leading to its accumulation and translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and activates the transcription of antioxidant and cytoprotective genes.

Caption: MG132 promotes the Nrf2-mediated antioxidant response.

Quantitative Data

The inhibitory activity of MG132 is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values can vary depending on the cell type, the specific proteasome subunit being assayed, and the experimental conditions.

IC₅₀ Values of MG132 in Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |

| HeLa | Cervical Cancer | ~5 | Cell Growth | [1] |

| A549 | Lung Carcinoma | ~20 | Cell Growth | [1] |

| HT-29 | Colon Cancer | ~0.6 | Growth Inhibition | [2] |

| PC3 | Prostate Cancer | 0.6 | Growth Inhibition | [2] |

| HCT-116 | Colorectal Carcinoma | 0.82 | Antiproliferative | [3] |

| OVCAR-3 | Ovarian Cancer | 45 | Proliferation | [4] |

| ES-2 | Ovarian Cancer | 15 | Proliferation | [4] |

| HEY-T30 | Ovarian Cancer | 25 | Proliferation | [4] |

| C6 Glioma | Glioma | 18.5 (at 24h) | Proliferation | [5] |

| HEK293 | Embryonic Kidney | 0.009 | Proteasome Activity | [3] |

Inhibition Constants (Kᵢ and IC₅₀) for Proteasome and Other Enzymes

| Target | Parameter | Value | Reference |

| 26S Proteasome | Kᵢ | 4 nM | [6] |

| 20S Proteasome (ZLLL-MCA degradation) | IC₅₀ | 100 nM | [7] |

| 20S Proteasome (SucLLVY-MCA degradation) | IC₅₀ | 850 nM | [7] |

| Calpain | IC₅₀ | 1.2 µM | [8] |

| NF-κB Activation | IC₅₀ | 3 µM | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments involving MG132.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

-

Materials:

-

Cells of interest

-

MG132

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Cell Lysis: Treat cells with the desired concentrations of MG132 or vehicle control for the specified time. Harvest cells and wash with ice-cold PBS. Lyse cells in lysis buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate) and determine the protein concentration.

-

Assay: In a 96-well black plate, add 10-20 µg of cell lysate per well. Bring the total volume in each well to 100 µL with assay buffer (e.g., 25 mM HEPES, pH 7.5).

-

Initiate Reaction: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM).

-

Data Acquisition: Incubate the plate at 37°C, protected from light. Measure the fluorescence at an excitation/emission of ~350/440 nm at multiple time points. Calculate the rate of substrate cleavage.

-

Cell Viability Assay (CCK-8 Assay)

This assay assesses the cytotoxic effects of MG132 on cultured cells.[9]

-

Materials:

-

Cells of interest

-

MG132

-

Cell Counting Kit-8 (CCK-8) solution

-

96-well clear microplate

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare serial dilutions of MG132 in culture medium. Replace the medium in the wells with the medium containing the inhibitors or a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9]

-

Materials:

-

Cells cultured on coverslips or tissue sections

-

MG132

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100)

-

Fluorescence microscope

-

-

Procedure:

-

Sample Preparation: Treat cells with MG132 to induce apoptosis. Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Incubate the fixed cells with permeabilization solution for 5-15 minutes on ice to allow entry of the TdT enzyme.

-

TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the permeabilized cells with the TdT reaction mix (TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

-

Visualization: Wash the cells and, if necessary, perform secondary detection steps. Counterstain the nuclei with a DNA dye (e.g., DAPI). Visualize the samples using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit bright nuclear fluorescence.

-

Western Blot Analysis for NF-κB Pathway Activation

This protocol details the detection of IκBα degradation, a key event in NF-κB activation.

-

Materials:

-

Cells of interest

-

MG132

-

Stimulating agent (e.g., TNF-α)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

-

Procedure:

-

Cell Treatment: Pre-treat cells with MG132 (e.g., 10 µM for 1 hour) or vehicle control. Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against IκBα overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system. A decrease in the IκBα band in the stimulated, non-MG132-treated sample indicates its degradation and NF-κB activation. The presence of the IκBα band in the MG132-treated sample demonstrates the inhibitory effect of MG132. Use β-actin as a loading control.

-

Conclusion

This compound (MG132) remains a cornerstone in the study of the ubiquitin-proteasome system. Its ability to potently and reversibly inhibit the proteasome has provided invaluable insights into the roles of protein degradation in a myriad of cellular processes, from cell cycle control and signal transduction to apoptosis and immune responses. This technical guide has provided a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental applications, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. The detailed protocols and quantitative data presented herein are intended to facilitate the design and execution of robust and reproducible experiments to further unravel the complexities of proteasome biology.

References

- 1. clyte.tech [clyte.tech]

- 2. Proteasome Inhibitors [labome.com]

- 3. 2.9. MG132 assay [bio-protocol.org]

- 4. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteasome inhibitor MG132 inhibits the proliferation and promotes the cisplatin-induced apoptosis of human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteasome inhibitor MG132 enhances the sensitivity of human OSCC cells to cisplatin via a ROS/DNA damage/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]

"Proteasome Inhibitor I" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteasome Inhibitor I, also known as PSI or by its chemical name Z-Ile-Glu(OtBu)-Ala-Leu-H (aldehyde), is a potent, reversible, and cell-permeable inhibitor of the 20S proteasome. It specifically targets the chymotrypsin-like (CT-L) activity of the β5 subunit, a key component of the proteasome's catalytic core. By disrupting the ubiquitin-proteasome system, this compound triggers a cascade of cellular events, including the accumulation of ubiquitinated proteins, inhibition of the pro-survival NF-κB signaling pathway, and induction of apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key biological effects of this compound. Detailed experimental protocols for its use in research settings and visualizations of the affected signaling pathways are also presented to facilitate its application in drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic peptide aldehyde with a well-defined chemical structure. Its properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | PSI, Z-Ile-Glu(OtBu)-Ala-Leu-H (aldehyde), Z-IE(OtBu)AL-CHO |

| IUPAC Name | N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-L-α-glutamyl-tert-butylester-N-[(1S)-1-formyl-3-methylbutyl]-L-alaninamide |

| Molecular Formula | C₃₂H₅₀N₄O₈[1] |

| Molecular Weight | 618.76 g/mol [1] |

| CAS Number | 158442-41-2[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

| Storage | Store at -20°C for long-term stability. |

Table 2: Inhibitory Activity of this compound

| Parameter | Target | Value | Cell Line/System |

| Mechanism of Action | Reversible Inhibitor | - | - |

| Primary Target | Chymotrypsin-like activity of the 20S proteasome (β5 subunit) | - | - |

| Ki | Chymotrypsin-like activity | Data not available in searched literature | - |

| IC₅₀ | Chymotrypsin-like activity | Data not available in searched literature | - |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by targeting the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of most intracellular proteins.[2] This process, known as the ubiquitin-proteasome pathway, is crucial for maintaining cellular homeostasis.

The inhibitor primarily blocks the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core of the proteasome. This inhibition is reversible and leads to the accumulation of polyubiquitinated proteins that are normally destined for degradation. The buildup of these proteins disrupts numerous cellular processes and triggers specific signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of cell survival, inflammation, and immune responses. In many cancer types, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. The activation of NF-κB is dependent on the proteasomal degradation of its inhibitor, IκBα.

This compound, by blocking the proteasome, prevents the degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent activation of pro-survival gene transcription.

Induction of Apoptosis

The accumulation of misfolded and regulatory proteins due to proteasome inhibition leads to cellular stress, particularly Endoplasmic Reticulum (ER) stress, and ultimately triggers apoptosis (programmed cell death).[2] this compound can induce apoptosis through multiple interconnected pathways:

-

Mitochondrial (Intrinsic) Pathway: The buildup of pro-apoptotic proteins (e.g., Bax, Bak) and the stabilization of tumor suppressor proteins like p53 lead to the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis.

-

ER Stress-Mediated Pathway: The accumulation of unfolded proteins in the ER triggers the Unfolded Protein Response (UPR).[3][4][5][6] Prolonged and unresolved ER stress activates pro-apoptotic components of the UPR, including the transcription factor CHOP and the activation of caspase-12 (in rodents) or caspase-4 (in humans), which converges on the activation of caspase-3.

-

JNK Pathway Activation: Proteasome inhibition can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, which can promote apoptosis by phosphorylating and regulating the activity of Bcl-2 family proteins.[7][8][9][10]

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in common cell-based assays. It is crucial to optimize concentrations and incubation times for specific cell lines and experimental conditions.

Proteasome Activity Assay in Cell Lysates

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

This compound (stock solution in DMSO)

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors except for proteasome inhibitors)

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford or BCA assay).[11]

-

-

Assay Setup:

-

In a 96-well black microplate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well.

-

For each sample, prepare a parallel well containing the lysate plus a high concentration of this compound (e.g., 50 µM) to measure non-proteasomal activity (background).

-

Add assay buffer to bring the total volume in each well to 100 µL.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in assay buffer. Suggested starting concentrations range from 10 nM to 50 µM.

-

Add the diluted inhibitor or vehicle (DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Reaction Initiation and Measurement:

-

Add the fluorogenic substrate to each well to a final concentration of 20-100 µM.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

Measure the fluorescence kinetically over 30-60 minutes (e.g., readings every 1-2 minutes) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Calculate the rate of AMC release (increase in fluorescence over time) for each well.

-

Subtract the rate of the background wells (with high inhibitor concentration) from the experimental wells.

-

Plot the proteasome activity against the inhibitor concentration to determine the IC₅₀ value.

-

References

- 1. Z-Ile-Glu(OtBu)-Ala-Leu-aldehyde [akaalorganics.com]

- 2. Endoplasmic-reticulum stress pathway-associated mechanisms of action of proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mp.pl [mp.pl]

- 7. Proteasome inhibition modulates kinase activation in neural cells: relevance to ubiquitination, ribosomes, and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteasome Inhibitors-Mediated TRAIL Resensitization and Bik Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the JNK signalling pathway enhances proteasome inhibitor-induced apoptosis of kidney cancer cells by suppression of BAG3 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the JNK signalling pathway enhances proteasome inhibitor-induced apoptosis of kidney cancer cells by suppression of BAG3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Proteasome Inhibitor I: An In-Depth Technical Guide to its In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteasome Inhibitor I (PSI), also known by its chemical name Z-Ile-Glu(OtBu)-Ala-Leu-al, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome. It primarily targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of a majority of intracellular proteins. Inhibition of this pathway disrupts cellular homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis, making proteasome inhibitors a critical area of research in cancer therapeutics and neurodegenerative diseases. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key cellular pathways it modulates.

Data Presentation: In Vitro Efficacy of this compound

The in vitro cytotoxic and anti-proliferative activity of this compound has been evaluated across various human cancer cell lines and hematopoietic progenitors. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

| Cell Type | Assay Duration | IC50 Range (nM) | Reference |

| Human Multiple Myeloma (MM) Cell Lines (panel of 11) | 48 hours | 4.5 - 557 | [1][2] |

| Progenitor Cell Type | IC50 (nM) | Reference |

| CD34+ Bone Marrow Progenitors (AML Patients) | 5 | [1][2] |

| CD34+ Bone Marrow Progenitors (CML Patients) | 15 | [1][2] |

| CD34+ Bone Marrow Progenitors (Normal) | 50 | [1][2] |

Core Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by interfering with key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its activation is dependent on the proteasomal degradation of its inhibitor, IκBα. This compound blocks this degradation, leading to the sequestration of NF-κB in the cytoplasm and the inhibition of its transcriptional activity.

Induction of the Apoptotic Cascade

By inhibiting the proteasome, this compound leads to the accumulation of pro-apoptotic proteins and the activation of both the intrinsic and extrinsic apoptotic pathways. This culminates in the activation of effector caspases and the execution of programmed cell death.

Disruption of the Cell Cycle

The progression of the cell cycle is tightly regulated by the timely degradation of key proteins such as cyclins and cyclin-dependent kinase inhibitors (CDKIs). This compound disrupts this process, leading to cell cycle arrest.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a given cell line.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound (PSI)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting the accumulation of ubiquitinated proteins and the cleavage of PARP, a hallmark of apoptosis, following treatment with this compound.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ubiquitin, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with various concentrations of this compound for a specified time. Harvest and lyse the cells in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvest: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization or scraping and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

The Effect of Proteasome Inhibitor I (MG-132) on the Ubiquitin-Proteasome Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is the principal mechanism for regulated intracellular protein degradation in eukaryotic cells. This intricate pathway is essential for maintaining cellular homeostasis by removing misfolded or damaged proteins and by controlling the levels of key regulatory proteins involved in a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a large multi-catalytic protease complex, is the central executioner of the UPS. It recognizes and degrades proteins that have been tagged with a polyubiquitin (B1169507) chain by a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).

Given its central role in cellular function, the proteasome has emerged as a critical target for therapeutic intervention, particularly in oncology. Proteasome inhibitors disrupt the normal function of the UPS, leading to the accumulation of ubiquitinated proteins, which in turn can trigger cell cycle arrest, endoplasmic reticulum (ER) stress, and apoptosis.

This technical guide focuses on the well-characterized and widely used proteasome inhibitor, MG-132. MG-132, a synthetic peptide aldehyde, is a potent, reversible, and cell-permeable inhibitor of the 26S proteasome. It primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S catalytic core. This document provides a comprehensive overview of the effects of MG-132 on the ubiquitin-proteasome pathway, including quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways it impacts.

Data Presentation: Quantitative Efficacy of MG-132

The inhibitory potency of MG-132 has been quantified across various experimental systems. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Notes |

| Ki (Inhibition Constant) | 4 nM | For the 26S proteasome complex.[1] |

| IC50 (Chymotrypsin-like activity) | 100 nM | Inhibition of ZLLL-MCA degradation by the 20S proteasome.[2][3][4] |

| IC50 (Chymotrypsin-like activity) | 850 nM | Inhibition of Suc-LLVY-MCA degradation.[2] |

| IC50 (NF-κB activation) | 3 µM | Inhibition of TNF-α-induced NF-κB activation.[1] |

| IC50 (Calpain inhibition) | 1.2 µM | Off-target effect on the cysteine protease calpain.[3][4] |

| Cell Line | IC50 (Cytotoxicity) | Treatment Duration |

| HeLa | ~5 µM | 24 hours |

| HeLa | 2.1 µM | 48 hours |

| CaSki | 3.2 µM | 48 hours |

| C33A | 5.2 µM | 48 hours |

| C6 Glioma | 18.5 µM | 24 hours |

| NCI-H2452 (Mesothelioma) | >0.5 µM (significant cell death) | 4 days |

| NCI-H2052 (Mesothelioma) | >0.5 µM (significant cell death) | 4 days |

| EC9706 (Esophageal Squamous Carcinoma) | ~4 µM (substantial growth inhibition) | 12, 24, 36 hours |

Experimental Protocols

Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cells treated with or without MG-132

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2)

-

Fluorogenic proteasome substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)

-

MG-132 (for control wells)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Ex/Em ~360/460 nm for AMC)

Procedure:

-

Prepare Cell Lysates:

-

Harvest and wash cells with cold PBS.

-

Lyse cells in Lysis Buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add 20-50 µg of protein lysate to each well.

-

For each sample, prepare a parallel well containing the lysate plus a high concentration of MG-132 (e.g., 20 µM) to measure non-proteasomal activity.

-

Bring the total volume in each well to 100 µL with Assay Buffer.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate (Suc-LLVY-AMC) to each well to a final concentration of 50-100 µM.

-

-

Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of AMC release (increase in fluorescence over time).

-

Subtract the rate of the inhibitor-treated well from the untreated well to determine the specific proteasome activity.

-

Western Blotting for Ubiquitinated Proteins

This protocol is for the detection of polyubiquitinated protein accumulation following proteasome inhibition with MG-132.

Materials:

-

Cells treated with MG-132 (e.g., 10 µM for 4-6 hours) and untreated control cells

-

RIPA Lysis Buffer with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit deubiquitinases

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash cells with cold PBS and lyse in RIPA buffer.

-

Sonicate or vortex briefly to shear DNA and reduce viscosity.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system. A characteristic smear of high-molecular-weight proteins indicates the accumulation of polyubiquitinated proteins.

-

MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of MG-132 on cultured cells.

Materials:

-

Cells to be tested

-

Complete culture medium

-

MG-132

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of MG-132 in culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of MG-132 or a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes.

-

-

Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only) from all readings.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Mandatory Visualizations

Signaling Pathways Affected by MG-132

References

Proteasome Inhibitor I: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteasome Inhibitor I (PSI), commonly known by the research chemical name MG132 (Z-Leu-Leu-Leu-al), is a potent, reversible, and cell-permeable peptide aldehyde that specifically inhibits the chymotrypsin-like activity of the 26S proteasome. By blocking the primary cellular machinery for protein degradation, MG132 leads to the accumulation of ubiquitinated proteins, triggering a cascade of cellular stress responses, cell cycle arrest, and ultimately, apoptosis.[1][2][3] Its widespread use in cell biology research to study the ubiquitin-proteasome system (UPS) makes a thorough understanding of its cellular pharmacokinetics—uptake, distribution, and local concentration—critical for the accurate interpretation of experimental results and for the development of novel therapeutics.

This technical guide provides an in-depth overview of the cellular uptake and subcellular distribution of this compound (MG132). It includes a summary of available quantitative data, detailed experimental protocols for its study, and visualizations of key cellular pathways and workflows.

Cellular Uptake and Mechanism of Entry

MG132 is widely characterized as a "cell-permeable" peptide aldehyde, which allows it to readily cross the plasma membrane and access intracellular targets.[1] While direct kinetic studies on MG132's transport are not extensively documented, its chemical properties—a relatively small, moderately lipophilic peptide—suggest that its primary mode of entry is passive diffusion across the lipid bilayer.

Factors that can influence the cellular uptake of peptide-based inhibitors include:

-

Lipophilicity: The N-terminal benzyloxycarbonyl (Cbz or Z) group on MG132 increases its hydrophobicity, facilitating its passage through the cell membrane.

-

Cell Type: The specific lipid composition and fluidity of the plasma membrane of different cell types may influence the rate of uptake.

-

Efflux Pumps: While not extensively studied for MG132, multidrug resistance transporters like P-glycoprotein (P-gp) are known to efflux other small molecule inhibitors and could potentially influence the net intracellular accumulation of MG132.[4]

Intracellular Distribution and Localization

Once inside the cell, MG132 distributes throughout various subcellular compartments, where it inhibits proteasome activity. The 26S proteasome is abundant in both the cytoplasm and the nucleus , and evidence suggests MG132 is active in both locations.

Indirect evidence for its distribution includes:

-

Nuclear Effects: MG132 treatment blocks the degradation of the NF-κB inhibitor, IκBα, in the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus. This demonstrates a primary cytoplasmic site of action.[5][6] Furthermore, proteasome inhibition has been shown to cause changes in nuclear morphology and induce the accumulation of nuclear proteins, indicating a direct or indirect effect within the nucleus.[7][8]

-

Cytoplasmic Accumulation: Studies have shown that upon proteasome inhibition with MG132, certain nuclear proteins, such as TDP-43, mislocalize and accumulate in cytoplasmic aggregates.[4][5] This highlights a disruption of normal nucleocytoplasmic transport and protein homeostasis.

-

Endosomal/Lysosomal Pathways: MG132 treatment has been observed to affect endocytic pathways, leading to the accumulation of cargo in late endosomes and lysosomes, suggesting an interaction with or effect on these compartments.[9]

Direct quantification of MG132 concentration in different organelles is not well-documented. However, its functional effects are clearly observed in both the cytoplasm and the nucleus.

Quantitative Data on Proteasome Inhibitors

Direct quantitative measurements of intracellular MG132 concentrations are sparse in the literature. However, its biological effect is typically quantified by its half-maximal inhibitory concentration (IC50) against the proteasome or its effect on cell viability. As a reference, quantitative uptake data for other clinically relevant proteasome inhibitors, Bortezomib (B1684674) and Carfilzomib (B1684676), are presented to illustrate the typical measurements performed.

Table 1: In Vitro Efficacy of MG132 (this compound)

| Parameter | Cell Line | Value | Comments |

| IC50 (Proteasome Inhibition) | A549 cells | ~3 µM | Inhibition of NF-κB activation.[1] |

| IC50 (Proteasome Inhibition) | Various | 100 - 850 nM | Inhibition of Suc-LLVY-MCA and Z-LLL-MCA degradation.[10] |

| IC50 (Cell Growth) | HeLa cells | ~5 µM | After 24 hours of treatment.[3] |

| IC50 (Cell Growth) | C6 glioma cells | 18.5 µM | After 24 hours of treatment.[11] |

| Effective Concentration | Various | 5 - 50 µM | Typical working concentration for 1-24 hour treatments in cell culture.[10] |

Table 2: Example Quantitative Cellular Uptake Data for Other Proteasome Inhibitors

| Inhibitor | Cell Line | Exposure Concentration | Intracellular Concentration | Method |

| Bortezomib | Myeloma cell lines | 0.04 - 0.17 ng/mL | 47.5 - 183 ng/mL (>1000-fold accumulation) | UPLC-MS/MS[6] |

| Carfilzomib | Myeloma cell lines | 10 nM | 1.93 nM (at 10 min) | UPLC-MS/MS[5] |

| Carfilzomib | Myeloma cell lines | 500 nM | 313 nM (at 10 min) | UPLC-MS/MS[5] |

| TeCar (Carfilzomib analog) | KP4 cancer cells vs. Immune cells | 500 nM | 15 to 30-fold higher uptake in cancer cells | Mass Cytometry (MC)[12] |

Signaling Pathways Affected by this compound

The primary effect of MG132 is the inhibition of the Ubiquitin-Proteasome System, which has significant downstream consequences on major signaling pathways crucial for cell survival, proliferation, and stress response.

Ubiquitin-Proteasome System (UPS) Inhibition

MG132 directly blocks the chymotrypsin-like activity of the 20S catalytic core of the 26S proteasome. This prevents the degradation of poly-ubiquitinated proteins, leading to their accumulation.

NF-κB Signaling Pathway

One of the most well-characterized downstream effects of proteasome inhibition is the suppression of the NF-κB pathway. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is ubiquitinated and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate pro-survival gene transcription. MG132 blocks IκBα degradation, thus sequestering NF-κB in the cytoplasm.[5][6][12]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

By preventing the degradation of misfolded proteins via the ER-associated degradation (ERAD) pathway, MG132 causes an accumulation of these proteins within the ER, leading to ER stress. This activates the Unfolded Protein Response (UPR), a set of signaling pathways (IRE1, PERK, ATF6) designed to restore homeostasis but which can trigger apoptosis if the stress is prolonged or severe.[8][9][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments to analyze the cellular uptake and distribution of this compound.

Protocol for Subcellular Fractionation

This protocol allows for the separation of nuclear, membrane, and cytosolic fractions from cultured cells to determine the subcellular localization of proteins or, with subsequent analysis, small molecules.

Materials:

-

Cultured cells (e.g., HeLa, HEK293T)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Fractionation Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors)

-

Dounce homogenizer or syringe with a narrow-gauge needle (e.g., 27-gauge)

-

Microcentrifuge and ultracentrifuge

-

Appropriate buffers for downstream analysis (e.g., RIPA buffer for Western Blot, specific solvents for LC-MS)

Procedure:

-

Cell Harvesting: Culture cells to ~80-90% confluency. Aspirate the medium, wash the cell monolayer twice with ice-cold PBS, and scrape cells into 1 mL of ice-cold PBS. Transfer the cell suspension to a pre-chilled microfuge tube.

-

Cell Lysis: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer.

-

Incubate the suspension on ice for 20 minutes to allow the cells to swell.

-

Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times (or using 15-20 strokes with a Dounce homogenizer). Check for cell lysis under a microscope.

-

Nuclear Fraction Isolation: Centrifuge the lysate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the nuclei. Carefully transfer the supernatant (which contains cytoplasm, membranes, and mitochondria) to a new pre-chilled tube and keep it on ice.

-

Wash the nuclear pellet by resuspending it in 500 µL of Fractionation Buffer, centrifuge again at 720 x g for 10 minutes at 4°C, and discard the supernatant. The final pellet is the enriched nuclear fraction .

-

Cytosolic and Membrane Fraction Separation: Centrifuge the supernatant from step 5 at 10,000 x g for 10 minutes at 4°C to pellet mitochondria (if desired).

-

Carefully transfer the resulting supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C.

-

The supernatant from this spin is the cytosolic fraction .

-

The pellet contains the cellular membranes (plasma membrane, ER, Golgi). This is the membrane fraction .

-

Sample Preparation: Resuspend the nuclear and membrane pellets in a buffer appropriate for the downstream application (e.g., RIPA buffer for Western blotting, or a specific solvent system for mass spectrometry). The cytosolic fraction can typically be used directly. Determine protein concentration for all fractions using a BCA or Bradford assay to ensure equal loading in subsequent analyses.[7][15][16]

Protocol for Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates or subcellular fractions using a fluorogenic substrate. It can be used to determine the IC50 of an inhibitor or to confirm its activity in different compartments.

Materials:

-

Cell lysate or subcellular fractions (prepared as above)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 1.5 mM MgCl2, 1 mM DTT)

-

Fluorogenic proteasome substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

-

This compound (MG132) for positive control of inhibition

-

96-well black, flat-bottom microplate

-

Fluorometric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

-

Lysate Preparation: Prepare cell lysates or subcellular fractions as described previously. Ensure the lysis buffer does not contain components that interfere with the assay. Determine the protein concentration of each sample.

-

Assay Setup: On a 96-well black plate, add 10-20 µg of protein from each sample into separate wells.

-

Add Assay Buffer to each well to bring the total volume to 90 µL.

-

For IC50 determination, add 10 µL of MG132 at various final concentrations (e.g., serial dilutions from 100 µM to 1 nM). For a simple activity check, include a vehicle control (DMSO) and a high-concentration MG132 well (e.g., 20 µM) as a positive inhibition control.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.

-

Initiate Reaction: Add 10 µL of the fluorogenic substrate Suc-LLVY-AMC to each well to achieve a final concentration of 50-100 µM.

-

Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity kinetically, with readings every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time plot (ΔFU / Δt). Normalize the activity to the protein concentration. For IC50 determination, plot the percentage of proteasome activity relative to the vehicle control against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[11][17]

Protocol for Quantification of MG132 in Subcellular Fractions by LC-MS/MS

Materials:

-

Subcellular fractions (prepared as in 5.1)

-

Internal Standard (IS): A stable isotope-labeled version of MG132 (e.g., MG132-d8) is ideal. If unavailable, a structurally similar compound not present in the sample can be used after careful validation.

-

Protein Precipitation Solvent: Acetonitrile (B52724) (ACN) containing 0.1% formic acid.

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

-

LC Column: A suitable reversed-phase column (e.g., C18).

Procedure:

-

Sample Preparation:

-

To 50 µL of each subcellular fraction (cytosolic, nuclear, membrane), add 10 µL of a known concentration of the Internal Standard (IS).

-

Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared sample onto the LC system. Develop a gradient elution method using mobile phases such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid to achieve chromatographic separation of MG132 from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the instrument parameters (e.g., capillary voltage, source temperature) for MG132.

-

Use Multiple Reaction Monitoring (MRM) mode for quantification. Determine the specific precursor-to-product ion transitions for both MG132 and the IS. For MG132 (C26H41N3O5, MW 475.6), the protonated molecule [M+H]+ would be at m/z 476.3. Fragmentation would need to be determined experimentally (e.g., by infusing a standard).

-

-

Quantification:

-

Generate a calibration curve by spiking known concentrations of MG132 into a control matrix (e.g., lysate from untreated cells) and processing them in the same manner as the samples.

-

Plot the ratio of the peak area of the analyte (MG132) to the peak area of the IS against the concentration of the standards.

-

Calculate the concentration of MG132 in the experimental samples by interpolating their analyte/IS peak area ratios from the standard curve.

-

Normalize the obtained concentration to the initial protein content or volume of the subcellular fraction to report the final distribution.[14][17][18]

-

Conclusion

This compound (MG132) is a foundational tool for studying cellular protein degradation. Its cell-permeable nature allows it to rapidly enter cells and distribute to the major compartments where the proteasome resides, primarily the cytoplasm and nucleus. While direct quantitative data on its subcellular concentrations remain limited, its potent effects on key signaling pathways like NF-κB and the UPR are well-established and serve as reliable markers of its intracellular activity. The experimental protocols detailed in this guide—subcellular fractionation, functional activity assays, and analytical quantification via LC-MS/MS—provide a robust framework for researchers to rigorously investigate the cellular pharmacokinetics and pharmacodynamics of MG132 and other small-molecule inhibitors, paving the way for more precise experimental design and interpretation.

References

- 1. Visualizing Compartmentalized Cellular Mg2+ on Demand with Small-Molecule Fluorescent Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of the synthesis of all stereoisomers of MG-132 proteasome inhibitors in the tumor targeting approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MG132-mediated inhibition of the ubiquitin–proteasome pathway ameliorates cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased cellular uptake and proteasome inhibition of carfilzomib through the optimized self-nanoemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular effect and efficacy of carfilzomib depends on cellular net concentration gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular uptake kinetics of bortezomib in relation to efficacy in myeloma cells and the influence of drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteasome inhibition correlates with intracellular bortezomib concentrations but not with antiproliferative effects after bolus treatment in myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics and Pharmacokinetics of Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. Uptake and subcellular distribution of radiolabeled polymersomes for radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Physiologically-based Pharmacokinetic Modeling of Target-Mediated Drug Disposition of Bortezomib in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of highly sensitive and selective fluorescein-derived magnesium fluorescent probes and application to intracellular 3D Mg2+ imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Treatment with the Proteasome Inhibitor MG132 during the End of Oocyte Maturation Improves Oocyte Competence for Development after Fertilization in Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

Proteasome Inhibitor I: A Technical Guide to Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteasome inhibitors are a class of compounds that block the action of proteasomes, cellular complexes responsible for degrading unneeded or damaged proteins.[1] By interfering with this crucial cellular process, proteasome inhibitors can trigger programmed cell death, or apoptosis, particularly in rapidly dividing cancer cells that are highly reliant on proteasome activity.[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which Proteasome Inhibitor I, a foundational tool in this class, induces apoptosis. It details the core signaling pathways, presents quantitative data on its efficacy, and provides key experimental protocols for its study.

Core Mechanisms of Apoptosis Induction

This compound induces apoptosis through a multi-faceted approach, primarily by disrupting the delicate balance between pro-survival and pro-apoptotic signaling within the cell. The primary mechanisms include the inhibition of the pro-survival NF-κB pathway, the activation of the intrinsic and extrinsic apoptotic pathways, and the induction of endoplasmic reticulum (ER) stress.

Signaling Pathways

The intricate network of signaling cascades affected by this compound culminates in the activation of caspases, the executioners of apoptosis. The following diagrams illustrate the key pathways involved.

Inhibition of the NF-κB Pro-Survival Pathway

Under normal conditions, the transcription factor NF-κB promotes cell survival by upregulating the expression of anti-apoptotic genes.[2][3] Its activation is dependent on the proteasomal degradation of its inhibitor, IκBα.[3][4] this compound prevents the degradation of IκBα, sequestering NF-κB in the cytoplasm and thereby blocking its pro-survival signaling.[2][3] This inhibition of NF-κB is considered a primary mechanism of the anti-tumor effects of proteasome inhibitors.[5][6]

References

- 1. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]

- 2. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Proteasome inhibitor induces apoptosis through induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Toxicity Screening of Proteasome Inhibitor I

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial in vitro toxicity screening of Proteasome Inhibitor I (PSI), a selective, reversible, and cell-permeable peptide aldehyde inhibitor of the 26S proteasome. Understanding the cytotoxic profile of PSI is a critical first step in evaluating its therapeutic potential.

Introduction to this compound

This compound, also known as Z-Ile-Glu(OtBu)-Ala-Leu-CHO, is a potent inhibitor of the chymotrypsin-like activity of the 26S proteasome. The proteasome is a multi-catalytic protein complex responsible for degrading unneeded or damaged proteins, playing a crucial role in cellular homeostasis, cell cycle regulation, and apoptosis.[1][2] By blocking proteasome activity, inhibitors like PSI cause the accumulation of regulatory proteins, which can lead to cell cycle arrest and programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[2][3] This mechanism makes proteasome inhibitors a significant class of drugs in oncology.[4][5]

Mechanism of Action and Cellular Consequences

PSI functions by targeting the β-subunits within the 20S core particle of the proteasome, which house the complex's proteolytic activity.[2] This inhibition disrupts the ubiquitin-proteasome pathway (UPP), leading to several downstream cellular events that contribute to its toxicity, especially in neoplastic cells.

Key consequences of proteasome inhibition by PSI include:

-

Accumulation of Ubiquitinated Proteins: The primary effect is the buildup of proteins marked for degradation, leading to cellular stress.[2]

-

NF-κB Pathway Inhibition: The UPP is required to activate the NF-κB transcription factor, a key promoter of cell survival. Inhibition of the proteasome prevents the degradation of IκB, the NF-κB inhibitor, thereby blocking its pro-survival signaling.[1][6]

-

Stabilization of Pro-Apoptotic Proteins: The accumulation of pro-apoptotic proteins, such as p53, Bax, and Bak, shifts the cellular balance towards apoptosis.[4][6][7]

-

Induction of Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins triggers the unfolded protein response (UPR) and ER stress, which can initiate apoptosis.[1][6]

-

Cell Cycle Arrest: The accumulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27 halts cell cycle progression, typically at the G1 or G2/M phase.[8][9][10]

Initial In Vitro Toxicity Screening Workflow

A systematic approach is required to characterize the toxicological profile of PSI. The following workflow outlines the key stages of an initial in vitro screening campaign.

Key Experimental Protocols and Data

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to determining the concentration of PSI that inhibits cellular metabolic activity, providing an IC50 (half-maximal inhibitory concentration) value. Intensively proliferating neoplastic cell lines are generally more sensitive to PSI than slow-proliferating or non-transformed cell lines.[11]

Table 1: Representative Cytotoxicity Data for Proteasome Inhibitors

| Cell Line Type | Example Cell Line | Proteasome Inhibitor | IC50 (48h) | Citation |

|---|---|---|---|---|

| Multiple Myeloma | RPMI-8226 | Carfilzomib (B1684676) | ~40 nM (1h exposure) | [12] |

| Leukemia | MOLT-4 | ZLLLal (PSI analogue) | Apoptosis induced | [7][13] |

| Leukemia | Granta 519 | Lactacystin | Apoptosis induced | [10] |

| HEK-293 | HEK-293 | Bortezomib (B1684674) | ~40% death at 0.5 µM (24h) |[14] |

Note: Specific IC50 values for this compound are highly dependent on the cell line and assay conditions. The data above for related inhibitors illustrates the expected nanomolar to low-micromolar range of activity.

Protocol: MTT Cell Viability Assay

This protocol assesses cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[15]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium and add 100 µL of the compound-containing medium to each well. Include vehicle controls (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Induction

Proteasome inhibition is a potent inducer of apoptosis.[7][9] Assays to quantify apoptosis are crucial for confirming the mechanism of cell death.

Table 2: Apoptosis Induction by Proteasome Inhibitors

| Cell Line | Inhibitor | Treatment | Observation | Citation |

|---|---|---|---|---|

| MOLT-4 | ZLLLal (PSI analogue) | Not specified | Marked induction of apoptosis | [13] |

| HL60 | Proteasome Inhibitors | Not specified | Rapid induction of apoptosis | [9] |

| B-CLL | Bortezomib | ≥ 2.5 nM | Dose-dependent apoptosis | [16] |

| Lymphoma Cells | Carfilzomib | Dose-dependent | Upregulation of Bak, PARP cleavage |[17] |

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed and treat cells with various concentrations of PSI for a specified time (e.g., 24 hours) in a 6-well plate.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Cell Cycle Analysis

Proteasome inhibitors disrupt the cell cycle by preventing the degradation of key regulatory proteins.[3] This leads to an accumulation of cells in specific phases, most commonly G2/M.[8]

Table 3: Cell Cycle Arrest Induced by Proteasome Inhibitors

| Cell Line | Inhibitor | Observation | Citation |

|---|---|---|---|

| Mantle Cell Lymphoma | Lactacystin | Accumulation of p21, cell cycle arrest | [10] |

| Cancer Cells | General PIs | Accumulation of p53, upregulation of p21 | [8] |

| HL60 | LLnV | Accumulation of p27, apoptosis in G1 phase |[9] |

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses the DNA-intercalating agent PI to determine the DNA content of cells, thereby allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Cell Treatment: Seed and treat cells with PSI as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.

Conclusion

The initial toxicity screening of this compound reveals its potent cytotoxic effects, primarily driven by the induction of cell cycle arrest and apoptosis.[3] This activity is particularly pronounced in rapidly dividing cancer cells, highlighting its therapeutic potential.[11] The protocols and data presented in this guide provide a foundational framework for researchers to assess the in vitro toxicity of PSI and similar compounds. Subsequent studies should focus on elucidating more detailed mechanisms, exploring effects in co-culture and 3D models, and investigating potential off-target effects and resistance mechanisms.[3]

References

- 1. Proteasome inhibitor induces apoptosis through induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]

- 3. Therapeutic targeting of cancer cell cycle using proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteasome inhibitor - Wikipedia [en.wikipedia.org]

- 5. Proteasome Inhibitor Drugs | Annual Reviews [annualreviews.org]

- 6. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis induction resulting from proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Inhibition of the proteasome induces cell cycle arrest and apoptosis in mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of proteasome inhibitor PSI on neoplastic and non-transformed cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. portlandpress.com [portlandpress.com]

- 14. Proteasome Inhibitors [labome.com]

- 15. benchchem.com [benchchem.com]